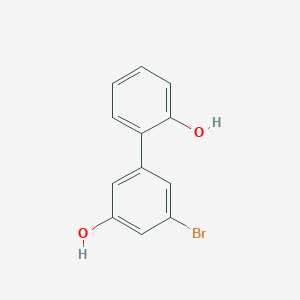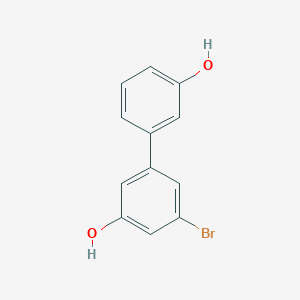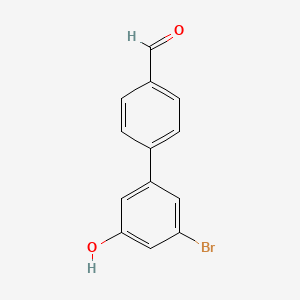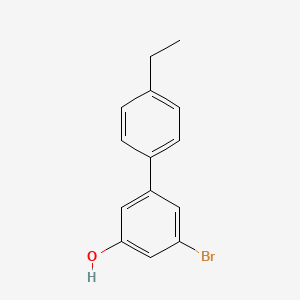
3-Bromo-5-(3-methoxyphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-(3-methoxyphenyl)phenol, 95% (3-BP-3MPP) is an organic compound belonging to the class of phenols. It is a colorless solid with a molecular weight of 246.01 g/mol and a melting point of 56-58 °C. 3-BP-3MPP has been widely studied for its potential applications in the fields of biochemistry, pharmacology, and medicinal chemistry. It has been used as a reagent in the synthesis of other compounds, as an inhibitor of enzymes, and as an antioxidant.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-(3-methoxyphenyl)phenol, 95% has been used as a reagent in the synthesis of other compounds, such as 3-bromo-5-(3-methoxyphenyl)benzofuran and 3-bromo-5-(3-methoxyphenyl)benzothiazole. It has also been used as an inhibitor of enzymes, such as monoamine oxidase and cytochrome P450. Furthermore, 3-Bromo-5-(3-methoxyphenyl)phenol, 95% has been studied for its potential antioxidant properties.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-(3-methoxyphenyl)phenol, 95% is not fully understood. However, it is thought to act as an inhibitor of enzymes by binding to the active site of the enzyme and blocking its catalytic activity. It is also thought to act as an antioxidant by scavenging reactive oxygen species and preventing oxidative damage to cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(3-methoxyphenyl)phenol, 95% have not been extensively studied. However, it has been shown to inhibit the activity of monoamine oxidase and cytochrome P450 enzymes. In addition, it has been shown to act as an antioxidant, which could potentially protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Bromo-5-(3-methoxyphenyl)phenol, 95% in lab experiments include its low cost, availability, and ease of synthesis. Furthermore, it has a wide range of potential applications, including synthesis of other compounds, inhibition of enzymes, and antioxidant activity. The main limitation of using 3-Bromo-5-(3-methoxyphenyl)phenol, 95% in lab experiments is that its mechanism of action and biochemical and physiological effects are not fully understood.
Zukünftige Richtungen
Future research on 3-Bromo-5-(3-methoxyphenyl)phenol, 95% should focus on further elucidating its mechanism of action and biochemical and physiological effects. In particular, further studies should be conducted to assess its effects on enzyme activity, oxidative stress, and cell damage. Additionally, further studies should be conducted to evaluate its potential applications in the fields of biochemistry, pharmacology, and medicinal chemistry.
Synthesemethoden
3-Bromo-5-(3-methoxyphenyl)phenol, 95% can be synthesized through a reaction between 3-bromophenol and 3-methoxyphenylmagnesium bromide. The reaction is conducted in dichloromethane at room temperature, and the product is purified by column chromatography.
Eigenschaften
IUPAC Name |
3-bromo-5-(3-methoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO2/c1-16-13-4-2-3-9(7-13)10-5-11(14)8-12(15)6-10/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPBJJNMFLBFLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686374 |
Source


|
| Record name | 5-Bromo-3'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261952-11-7 |
Source


|
| Record name | 5-Bromo-3'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














